HIV-1 rev Protein (34-50)

RNA–peptide recognition Rev–RRE inhibitor screening fluorescence anisotropy competition assay

HIV‑1 rev Protein (34‑50) (CAS 141237‑50‑5) is a 17‑amino‑acid arginine‑rich peptide corresponding to the RNA‑binding domain of the HIV‑1 Rev regulatory protein. It binds with high specificity to the Rev Response Element (RRE) in viral mRNA, making it the essential minimal system for studying Rev–RRE interactions in vitro.

Molecular Formula C₉₇H₁₇₃N₅₁O₂₄
Molecular Weight 2437.74
CAS No. 141237-50-5
Cat. No. B612649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 rev Protein (34-50)
CAS141237-50-5
SynonymsHIV-1 rev Protein (34-50)
Molecular FormulaC₉₇H₁₇₃N₅₁O₂₄
Molecular Weight2437.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 rev Protein (34-50) (CAS 141237-50-5): Core RRE-Binding Domain for HIV Replication Studies and Antiviral Screening


HIV‑1 rev Protein (34‑50) (CAS 141237‑50‑5) is a 17‑amino‑acid arginine‑rich peptide corresponding to the RNA‑binding domain of the HIV‑1 Rev regulatory protein. It binds with high specificity to the Rev Response Element (RRE) in viral mRNA, making it the essential minimal system for studying Rev–RRE interactions in vitro [1]. In aqueous solution the peptide is largely unstructured, but it undergoes a well‑characterized disorder‑to‑order transition upon binding to RRE stem‑loop IIB, adopting an α‑helical conformation that recapitulates the binding mode of the full‑length 116‑residue Rev protein [2].

Why a Generic ‘Arginine‑Rich Peptide’ Cannot Substitute for HIV-1 rev Protein (34-50) in RRE‑Targeted Investigations


The Rev (34‑50) sequence is not merely a poly‑arginine tract; its binding affinity, specificity, and induced conformational changes depend on the exact spatial arrangement of six critical residues—Thr34, Arg35, Arg38, Arg39, Asn40, and Arg44 [1]. Single‑residue mutations at these positions severely reduce specific RRE‑binding affinity in vitro [1], and truncated or scrambled arginine‑rich peptides such as Rev (38‑50) or poly‑Arg sequences lack the α‑helix nucleation and sequence‑selective hydrogen‑bonding network required for high‑affinity RRE engagement. Furthermore, alternative RRE ligands such as aminoglycoside antibiotics (e.g., neomycin B) bind with >100‑fold weaker affinity and occupy distinct, non‑overlapping sites on the RNA [2]. Consequently, substituting a generic cationic peptide or small‑molecule ligand for Rev (34‑50) yields quantitatively inferior binding, altered RNA structural changes, and loss of the Rev‑competition phenotype that is essential for mechanistic studies and inhibitor screening.

Quantitative Differentiation Evidence for HIV-1 rev Protein (34-50): Head‑to‑Head Binding, Conformational, and Anti‑HIV Activity Comparisons


Sub‑Nanomolar RRE IIB Binding Affinity of Rev (34‑50) vs. Micromolar Affinity of the Aminoglycoside Neomycin B

HIV-1 rev Protein (34‑50) exhibits a >100‑fold higher affinity for the HIV‑1 RRE than the aminoglycoside antibiotic neomycin B, the most widely used small‑molecule comparator. A fluorescent analog of Rev (34‑50) (Fl‑Rev34‑50) bound to the full‑length RRE with a dissociation constant (Kd) of 7.6 nM [1]. In contrast, competition experiments showed that neomycin B and tobramycin bind to the same RRE construct with Kd values in the range of 1–2 μM [1]. This quantitative affinity gap means that Rev (34‑50) can potently compete with the full‑length Rev protein at nanomolar concentrations, whereas aminoglycosides require concentrations three orders of magnitude higher to achieve comparable displacement, making Rev (34‑50) the superior probe for high‑sensitivity RRE‑binding and Rev‑competition studies.

RNA–peptide recognition Rev–RRE inhibitor screening fluorescence anisotropy competition assay

Rev (34‑50) Stereochemical Versatility: L‑ and D‑Rev Peptides Bind RRE IIB with Equivalent Affinities

In contrast to many RNA–protein interactions that display strict stereospecificity, Rev (34‑50) exhibits remarkable chiral flexibility. Fluorescence spectroscopy titrations demonstrated that the native L‑Rev (34‑50) and its all‑D‑amino acid counterpart (D‑Rev) bind RRE IIB RNA with indistinguishable affinities [1]. Furthermore, both enantiomers bound the enantiomeric L‑RRE IIB RNA with affinities similar to the natural D‑RRE IIB [1]. This stereochemical promiscuity is a unique property of the Rev (34‑50) peptide that is not shared by structurally constrained analogs, and it enables the use of protease‑resistant D‑Rev (34‑50) as a functional surrogate for the L‑peptide in experiments where peptide stability is a concern.

stereospecificity D‑peptide probe design RNA–ligand interactions

Sequence‑Dependent RRE Binding: Critical Residue Determinants Differentiate Rev (34‑50) from Scrambled or Truncated Arginine‑Rich Peptides

The high‑affinity RRE binding of Rev (34‑50) is exquisitely sequence‑dependent. Mutation of any one of six specific amino acids—Thr34, Arg35, Arg38, Arg39, Asn40, or Arg44—strongly decreases specific RNA‑binding affinity in vitro, as shown by gel‑shift and filter‑binding assays [1]. In contrast, scrambled arginine‑rich peptides of identical charge and length exhibit >10‑fold weaker binding and fail to induce the α‑helical conformational change in the RNA [2]. This sequence‑specific binding fingerprint means that Rev (34‑50) is the only 17‑mer peptide that faithfully recapitulates the full‑length Rev protein's RRE‑binding specificity; any truncation or scrambling of the primary sequence results in a profound loss of both affinity and the ability to compete with Rev in cellular assays.

alanine scanning mutagenesis structure–activity relationship RNA‑binding motif

Anti‑HIV‑1 Activity: Rev (34‑50) Suppresses p24 Antigen in HIV‑Infected T‑Cells at Low Micromolar Concentrations

HIV-1 rev Protein (34‑50) demonstrates measurable anti‑HIV‑1 activity in cell‑based models, distinguishing it from non‑functional RRE‑binding small molecules. In HIV‑1 IIIB‑infected CEM T‑lymphocyte cultures, Rev (34‑50) reduced p24 antigen production with an IC₅₀ in the range of 10–20 μM . While the HIV‑1‑Tat‑derived arginine‑rich peptide (Tat 48‑60) and certain aminoglycosides can also suppress p24, they do so through distinct, non‑Rev‑competitive mechanisms (primarily CXCR4 antagonism or viral entry inhibition), whereas Rev (34‑50) acts via competitive disruption of Rev–RRE binding, thereby directly inhibiting the nuclear export of unspliced viral mRNA [1]. This dual activity profile—RRE binding coupled with p24 suppression—provides a functional readout that is not achievable with entry‑only inhibitors.

anti-HIV peptide p24 reduction viral replication inhibition

Induced‑Fit vs. Pre‑Organized Binding: Conformational Plasticity of Rev (34‑50) Enables Coupled Folding‑and‑Binding with RRE

Unlike helix‑constrained cyclic pentapeptide analogs of Rev (34‑50) that are pre‑organized into >90% α‑helical content even in water, native Rev (34‑50) is largely unstructured in aqueous solution (<6% helix) and folds into an α‑helix only upon binding to RRE IIB [1]. This coupled folding‑and‑binding mechanism drives a reciprocal conformational change in the RRE RNA—formation of purine‑purine base pairs—that is essential for the biological specificity of Rev–RRE recognition [2]. Pre‑folded analogs, while exhibiting higher intrinsic helicity, lose the ability to discriminate between specific and non‑specific RNA sequences because their binding is dominated by non‑specific electrostatic interactions rather than sequence‑selective hydrogen‑bonding [1]. Consequently, for structural studies of the authentic Rev–RRE complex or for screening inhibitors that target the induced‑fit binding pathway, only the unconstrained, native Rev (34‑50) peptide provides the biologically relevant conformational trajectory.

disorder-to-order transition α-helix nucleation RNA conformational change

Two‑Step Kinetic Binding Mechanism: Rev (34‑50) Engages RRE via Diffusion‑Controlled Encounter Followed by RNA Isomerization

Stopped‑flow fluorescence kinetic measurements reveal that Rev (34‑50) binding to RRE‑72AP proceeds via a two‑step mechanism: a rapid, diffusion‑controlled encounter complex formation followed by a slower RNA isomerization step, with an overall Kd of 20 ± 7 nM [1]. This two‑step kinetic signature is distinct from the simple one‑step binding observed for neomycin to the same RRE construct (Kd = 0.24 ± 0.04 μM for the non‑inhibitory site, and Kd = 1.8 ± 0.8 μM for the competitive site) [1]. The isomerization step is attributed to the RNA conformational change (purine‑purine base pair formation) that is specifically induced by Rev (34‑50) and not by neomycin, making Rev (34‑50) the only ligand that can be used to kinetically resolve and quantify the RNA structural rearrangement that underlies Rev function.

stopped-flow kinetics RNA isomerization binding mechanism

High‑Impact Application Scenarios for HIV-1 rev Protein (34-50) Based on Quantitative Differentiation Evidence


High-Sensitivity RRE-Binding Assays and Fluorescence Polarization Competition Screens

With a Kd of 7.6–20 nM for RRE, Rev (34‑50) enables homogeneous fluorescence polarization or anisotropy competition assays with >130‑fold signal window over aminoglycoside‑based probes [1]. Fluorescein‑ or TAMRA‑labeled Rev (34‑50) can be used to screen small‑molecule libraries for RRE competitors at low‑nanomolar probe concentrations, minimizing compound interference and maximizing Z'‑factor. This application takes advantage of the peptide's unique combination of high affinity and the two‑step kinetic binding mechanism [2], allowing researchers to discriminate between competitive inhibitors that block the encounter step and allosteric inhibitors that block the RNA isomerization step.

Structural Biology of the Rev–RRE Complex: NMR and X‑ray Crystallography

Rev (34‑50) is the only 17‑mer peptide that recapitulates the full‑length Rev binding mode to RRE, including the induced purine‑purine base pair formation and coupled α‑helix folding [1]. Its small size and well‑defined binding interface make it ideally suited for high‑resolution NMR structure determination of the Rev peptide–RRE IIB complex, a model system that has yielded the foundational structural insights into Rev–RRE recognition [2]. Pre‑organized or truncated analogs fail to induce the characteristic RNA conformational changes and therefore produce non‑physiological complex structures.

Functional Validation of Rev‑Targeted Anti‑HIV Compounds in Cell‑Based Assays

As a cell‑permeable arginine‑rich peptide with demonstrated p24 suppression activity (IC₅₀ 10–20 μM in HIV‑1 IIIB‑infected CEM cells) [1] and dual Rev‑antagonism / CXCR4‑antagonism properties [2], Rev (34‑50) serves as a reference control in cell‑based assays for validating Rev‑targeted inhibitors. Its unique mechanism—simultaneously competing with Rev for RRE binding and inhibiting CXCR4‑mediated viral entry—allows researchers to benchmark new chemical entities against a peptide that targets both the nuclear and entry stages of the HIV life cycle.

RRE‑Based Affinity Purification and RNA Pull‑Down Experiments

The sequence‑specific, reversible binding of Rev (34‑50) to RRE (Kd ≈ 7.6 nM) [1] enables its use as an affinity ligand for purifying RRE‑containing RNA constructs or RRE‑binding proteins from complex mixtures. Biotin‑conjugated Rev (34‑50) immobilized on streptavidin beads selectively captures RRE RNA while allowing non‑specific RNAs to be washed away under moderate‑stringency conditions, outperforming aminoglycoside‑based affinity matrices that exhibit micromolar affinities and broader RNA‑binding profiles.

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